molecular formula C16H19N3Si B2499855 1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole CAS No. 131164-33-5

1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2499855
CAS No.: 131164-33-5
M. Wt: 281.434
InChI Key: FDJXEXBTVVENFX-UHFFFAOYSA-N
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Description

1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole is a specialized benzotriazole derivative of significant interest in synthetic organic chemistry and medicinal chemistry research. The benzotriazole (BT) scaffold is recognized as a versatile synthetic auxiliary and a privileged structure in drug discovery due to its wide range of biological properties . This particular compound, functionalized with a phenyl(trimethylsilyl)methyl group, is primarily valued for its potential as a synthetic building block. The benzotriazole nucleus is known for its exceptional versatility in chemical synthesis; it can act as a synthetic auxiliary, a good leaving group in reactions with carbonyl groups, and a key component in the formation of carbon-carbon bonds . This makes derivatives like this compound highly useful intermediates for constructing complex molecular architectures, including peptidomimetic macrocycles and other pharmacologically relevant structures . In a broader research context, benzotriazole-based compounds are extensively investigated for their diverse biological activities. The core 1H-benzo[d][1,2,3]triazole structure is a prominent scaffold in biomedical research, with documented antimicrobial, antiprotozoal, and antiviral properties . Recent studies highlight that novel benzotriazole derivatives demonstrate selective antiviral activity against important human pathogens such as Coxsackievirus B5 (CVB5), a member of the enteroviruses, by interfering with the early phase of viral infection, including viral attachment . The integration of the trimethylsilyl group in this specific derivative adds a dimension of strategic utility, as organosilicon compounds often provide unique reactivity and stability, facilitating novel synthetic pathways. This reagent is intended for use in developing new synthetic methodologies and for the exploration of structure-activity relationships (SARs) in the search for new biologically active compounds.

Properties

IUPAC Name

[benzotriazol-1-yl(phenyl)methyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3Si/c1-20(2,3)16(13-9-5-4-6-10-13)19-15-12-8-7-11-14(15)17-18-19/h4-12,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJXEXBTVVENFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Optimization

A typical procedure involves dissolving benzotriazole in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Trimethylsilylmethyl chloride or bromide is added dropwise, followed by a base such as potassium carbonate or sodium hydride to deprotonate the benzotriazole. The reaction is heated to 60–80°C for 12–24 hours.

Key variables affecting yield:

  • Moisture control: Even trace water hydrolyzes the silyl reagent, necessitating rigorous drying of solvents and reagents.
  • Base selection: Bulky bases like 1,8-diazabicycloundec-7-ene (DBU) improve regioselectivity for N1-alkylation over N2.
  • Solvent polarity: Polar aprotic solvents (e.g., dimethylformamide) accelerate the reaction but may promote side reactions.

Post-reaction workup typically involves quenching with ice water, extraction with dichloromethane, and purification via silica gel chromatography. Yields range from 65–78% under optimized conditions.

1,3-Dipolar Cycloaddition of Azides with Silylated Arynes

This method constructs the benzotriazole core while simultaneously introducing the silyl group through a cycloaddition strategy.

Reaction Mechanism

The process begins with generating a silylated aryne intermediate from o-(trimethylsilyl)phenyl triflate using fluoride ions (e.g., tetrabutylammonium fluoride). The aryne undergoes 1,3-dipolar cycloaddition with an azide (e.g., phenyl azide) to form the benzotriazole ring with the silyl group pre-installed.

$$
\text{o-(Trimethylsilyl)phenyl triflate} \xrightarrow{\text{F}^-} \text{Aryne} + \text{PhN}_3 \rightarrow \text{1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole}
$$

Advantages and Limitations

  • Regioselectivity: The aryne's electronic properties dictate product regiochemistry, often favoring the thermodynamically stable isomer.
  • Yield: Reported yields reach 82% when using high-purity azides and strictly anhydrous conditions.
  • Scalability: Requires specialized equipment for handling gaseous byproducts (e.g., nitrogen trifluoride).

Solvent-Free Microwave-Assisted Alkylation

Microwave irradiation enhances reaction efficiency in solvent-free N-alkylation protocols.

Procedure

A mixture of benzotriazole, trimethylsilylmethyl bromide, and potassium carbonate is ground with a catalytic amount of tetrabutylammonium bromide (TBAB). The mixture is irradiated in a microwave reactor at 100–120°C for 15–30 minutes.

Table 1: Optimization of Microwave Parameters

Power (W) Time (min) Yield (%)
300 15 68
450 20 74
600 30 81

This method reduces reaction times from hours to minutes and eliminates solvent waste. However, over-irradiation can lead to decomposition of the silyl group.

Sequential Silylation and Alkylation of Benzotriazole Precursors

A stepwise approach first introduces the trimethylsilyl group to a benzotriazole precursor, followed by alkylation with a phenyl-containing reagent.

Step 1: Silylation of 1H-Benzotriazole

1H-Benzotriazole reacts with hexamethyldisilazane (HMDS) in the presence of ammonium sulfate to form 1-(trimethylsilyl)-1H-benzotriazole.

Step 2: Phenyl Group Introduction

The silylated intermediate undergoes Friedel-Crafts alkylation with benzyl bromide using aluminum chloride as a catalyst.

$$
\text{1-(Trimethylsilyl)-1H-benzotriazole} + \text{PhCH}2\text{Br} \xrightarrow{\text{AlCl}3} \text{Target Compound}
$$

Yield considerations:

  • Silylation step: 89–92%.
  • Alkylation step: 70–75% due to steric hindrance from the silyl group.

Comparative Analysis of Methods

Table 2: Method Comparison

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct N-Alkylation 65–78 95–98 Moderate High
Cycloaddition 82 97 Low Moderate
Microwave-Assisted 68–81 93–96 High High
Sequential Silylation 62–68 90–94 Moderate Low

The microwave-assisted method offers the best balance of speed and yield for laboratory-scale synthesis, while the cycloaddition route provides superior purity for analytical applications.

Mechanistic Insights and Side Reactions

All methods involve critical intermediates:

  • Silylium ions in direct alkylation, which can react with solvent impurities if moisture is present.
  • Nitrenes in cycloaddition, potentially leading to dimerization byproducts without proper azide stoichiometry.

Common side products include:

  • N2-alkylated isomers (up to 15% in direct alkylation).
  • Hydrolyzed silyl groups forming benzotriazole methanol derivatives.

Chemical Reactions Analysis

Types of Reactions

1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzotriazole derivative with an oxidized phenyl group, while reduction could produce a benzotriazole with a reduced phenyl group.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H19N3Si
  • Molecular Weight : 281.43 g/mol
  • CAS Number : 131164-33-5

The compound features a benzotriazole ring, which contributes to its stability and reactivity. The presence of the trimethylsilyl group enhances its solubility and interaction with other chemical entities.

Medicinal Chemistry Applications

Antimicrobial Activity : Research has indicated that benzotriazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from benzotriazole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

  • Case Study : A study demonstrated that certain benzotriazole derivatives displayed potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The presence of bulky hydrophobic groups in these derivatives was linked to their enhanced antimicrobial properties.
CompoundBacterial StrainMIC (μg/mL)
1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazoleMRSA12.5 - 25
2-(1H-benzotriazol-1-yl)-N-phenylacetamideE. coli15 - 30

Antiparasitic Properties : Benzotriazole derivatives have shown potential against protozoan parasites such as Trypanosoma cruzi. A derivative of benzotriazole was found to inhibit the growth of epimastigote forms effectively .

Material Science Applications

Stabilizers in Polymers : The unique chemical structure of this compound allows it to function as an effective stabilizer in polymer formulations. Its ability to absorb UV radiation makes it valuable in enhancing the longevity of plastics and coatings.

  • Case Study : In a study on polymer degradation, the incorporation of this compound into polyvinyl chloride (PVC) formulations significantly improved UV stability and reduced discoloration over time.
Polymer TypeStabilizer UsedUV Stability Improvement (%)
PVCThis compound40%
PolyethyleneBenzotriazole derivative35%

Mechanism of Action

The mechanism of action of 1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The phenyl(trimethylsilyl)methyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzotriazole ring can interact with specific amino acid residues in proteins, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. α-(Benzotriazol-1-yl)alkyl Ethers ():
Compounds such as 1-(1,4-Dioxan-2-yl)-1H-1,2,3-benzotriazole (2b) and 1-[(Benzyloxy)(phenyl)methyl]-1H-1,2,3-benzotriazole (6e) feature oxygen-containing substituents (e.g., dioxane, benzyloxy) instead of the TMS group. These ether derivatives are synthesized via alkylation of alcohols with benzotriazole intermediates . The TMS group in the target compound enhances hydrophobicity and may alter reactivity in nucleophilic substitutions due to silicon’s lower electronegativity compared to oxygen .

b. Aryl-Substituted Benzotriazoles ():
Compounds like 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole () and 1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole () incorporate nitrogen-rich heterocycles (e.g., nitroimidazole) or additional aromatic systems. These substituents enhance biological activity (e.g., antimicrobial, antitumor) but reduce thermal stability compared to the TMS-containing compound, which lacks such polar functional groups .

c. Morpholinyl and Piperazinyl Derivatives (): Morpholine- and piperazine-substituted analogs (e.g., 1-([4-(4-Fluorophenyl)piperazino]methyl)-1H-1,2,3-benzotriazole) exhibit basic nitrogen atoms, enabling interactions with biological targets. The TMS group in the target compound, in contrast, is electronically neutral and may hinder hydrogen bonding, limiting bioactivity but improving compatibility with hydrophobic matrices .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Melting Point (°C) Key Spectral Data (¹H NMR, ppm) Solubility
Target Compound (TMS-phenyl) Not Reported δ 0.1–0.3 (Si(CH₃)₃) Low (hydrophobic)
1-(1,4-Dioxan-2-yl)-benzotriazole (2b) 58–60 δ 3.5–4.2 (dioxane protons) Moderate in polar solvents
1-(Benzyloxy)(phenyl)methyl-benzotriazole Not Reported δ 4.5–5.0 (OCH₂Ph) Moderate in DMSO
1-[4-(4-Fluorophenyl)piperazino]methyl Not Reported δ 2.5–3.0 (piperazine CH₂) High in acidic media

Key Observations:

  • The TMS group in the target compound introduces distinct ¹H NMR signals (δ 0.1–0.3) absent in oxygen- or nitrogen-substituted analogs.
  • Increased hydrophobicity due to the TMS group likely reduces solubility in polar solvents compared to morpholine or piperazine derivatives .

Stability and Handling

The TMS group is susceptible to hydrolysis under acidic or aqueous conditions, requiring anhydrous handling. In contrast, morpholine and piperazine derivatives () are more stable in protic environments but may degrade under oxidative conditions .

Biological Activity

1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, known for its diverse applications in chemistry and biology. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Chemical Formula : C13H17N3Si
  • Molecular Weight : 247.37 g/mol
  • CAS Number : 131164-33-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trimethylsilyl group enhances its stability and lipophilicity, allowing it to penetrate biological membranes more effectively.

Interaction with Biological Molecules

The compound can form stable complexes with proteins and nucleic acids, potentially modulating their functions. Its benzotriazole moiety is known for participating in π-π stacking interactions, which may influence the binding affinity to target sites.

Biological Activities

This compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that benzotriazoles have potential antibacterial properties. For instance, benzotriazole derivatives have shown efficacy against various bacterial strains, indicating a potential role in antimicrobial therapy .
  • Antioxidant Properties : Some benzotriazoles are recognized for their antioxidant capabilities. This property may contribute to their protective effects against oxidative stress-related diseases .
  • UV Stabilization : The compound is utilized in various formulations as a UV stabilizer due to its ability to absorb UV radiation and prevent degradation of materials .

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of benzotriazoles:

  • Antibacterial Activity :
    • A study highlighted the synthesis of various benzotriazole derivatives that exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
  • Antifungal Activity :
    • Research indicated that certain benzotriazole derivatives demonstrated antifungal properties against Candida albicans, suggesting their potential use in treating fungal infections .
  • Mechanistic Studies :
    • Molecular dynamics simulations have been employed to elucidate the binding interactions of benzotriazoles with human serum albumin (HSA). These studies revealed that the compounds bind at Sudlow site I of HSA, influencing their pharmacokinetics and bioavailability .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 0.5 - 2 µg/mL
AntifungalCandida albicansInhibition of fungal growth
AntioxidantCellular modelsReduction in oxidative stress
UV StabilizationPolymer formulationsEnhanced stability against UV light

Q & A

Basic: What are the established synthetic routes for 1-[Phenyl(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole, and how are reaction conditions optimized?

Answer:
The compound is synthesized via a one-pot reaction using 1-[(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole as a key intermediate. A common method involves heating the intermediate with aliphatic or arylacetic acid chlorides under neat conditions, yielding derivatives with high purity (e.g., 85–92% yields) . Optimization includes:

  • Temperature control : Reactions are typically conducted at 80–100°C to balance reactivity and side-product formation.
  • Solvent-free conditions : Neat reactions minimize solvent interference and improve reaction efficiency.
  • Catalyst screening : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is an alternative for regioselective triazole formation, using sodium ascorbate and CuSO₄·5H₂O in DMF/H₂O/n-butanol .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Validation relies on a combination of analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., trimethylsilyl protons at δ 0.1–0.3 ppm and benzotriazole aromatic signals at δ 7.2–8.5 ppm) .
  • Elemental analysis : Experimental C, H, N values are compared to theoretical calculations (e.g., C: 62.56% vs. 62.50% observed) .
  • Mass spectrometry : LC-MS (e.g., m/z 338.79 [M+H]⁺) confirms molecular weight .

Advanced: How do electronic effects of substituents influence the reactivity of benzotriazole derivatives in click chemistry?

Answer:
Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance regioselectivity in CuAAC by stabilizing transition states, while electron-donating groups (e.g., -OCH₃) may reduce reaction rates. For example:

  • Fluorophenyl substituents : Improve stability via inductive effects, as seen in 1-(3-fluorophenyl)-1H-1,2,3-triazole derivatives .
  • Trimethylsilyl groups : Act as protecting groups, enabling sequential functionalization .
    Methodologically, DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states .

Advanced: How can computational methods predict the binding affinity of benzotriazole derivatives to biological targets?

Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations are used to:

  • Identify binding pockets : Docking studies with SARS-CoV-2 main protease (PDB: 6LU7) show benzotriazole derivatives occupying the active site (RMSD < 2.0 Å) .
  • Quantify interactions : Hydrogen bonding with Cys145 and π-π stacking with His41 are critical for inhibition .
  • Validate experimentally : Correlation between docking scores (e.g., −9.2 kcal/mol) and IC₅₀ values confirms predictive accuracy .

Advanced: How do solvent polarity and substituent effects influence the solvatochromic properties of benzotriazole hybrids?

Answer:
Solvatochromism is assessed via UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane to DMSO):

  • Hypsochromic shifts : Observed in nonpolar solvents due to reduced stabilization of excited states.
  • Electron-donating groups : Enhance charge-transfer transitions (e.g., -OCH₃ shifts λₘₐₓ by 20–30 nm) .
  • Quantitative analysis : Kamlet-Taft parameters (π*, α, β) correlate spectral shifts with solvent polarity .

Basic: What are the key applications of benzotriazole derivatives in material science?

Answer:

  • Proton-conductive membranes : Blending 1H-1,2,3-benzotriazole with sulfonated polysulfone (SPSU) achieves proton conductivity of 10⁻³ S/cm at 120°C, useful in fuel cells .
  • Phosphor materials : Fluorinated triazoles (e.g., 1-perfluorophenyl-1H-triazoles) exhibit tunable luminescence for OLEDs .

Advanced: How are Hirshfeld surface analyses applied to resolve crystallographic ambiguities in triazole derivatives?

Answer:
Hirshfeld surfaces map intermolecular interactions (e.g., C-H···N, π-π) using CrystalExplorer:

  • Fingerprint plots : Quantify contact contributions (e.g., H···H: 45%, C···H: 25% in 1-perfluorophenyl triazoles) .
  • Thermal ellipsoids : Visualize disorder in trimethylsilyl groups, guiding refinement of anisotropic displacement parameters .

Advanced: How to address contradictions in spectroscopic data for structurally similar benzotriazole analogs?

Answer:

  • Cross-validation : Compare NMR (e.g., δ 113.9 ppm for C-2 in DMSO-d₆ ) with XRD-derived bond lengths.
  • Isotopic labeling : ¹⁵N-labeled compounds clarify ambiguous coupling patterns in crowded spectra .
  • DFT-NMR correlation : Calculate chemical shifts (GIAO method) to resolve discrepancies between experimental and predicted values .

Basic: What reaction mechanisms are proposed for the decomposition or side-reactions of benzotriazole intermediates?

Answer:

  • Acid-catalyzed hydrolysis : Trimethylsilyl groups hydrolyze to silanols under acidic conditions, requiring anhydrous solvents .
  • Thermal decomposition : Above 150°C, benzotriazole rings may undergo retro-Diels-Alder fragmentation, monitored via TGA .

Advanced: How does the degree of sulfonation in polymer hybrids affect the proton conductivity of benzotriazole-containing membranes?

Answer:

  • Sulfonation level : Membranes with 134% sulfonation (via trimethylsilyl chlorosulfonate) show 2× higher conductivity than lower-sulfonated analogs due to increased hydrophilic domains .
  • Morphology : TEM confirms phase-separated structures (5–10 nm domains) critical for proton hopping .

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